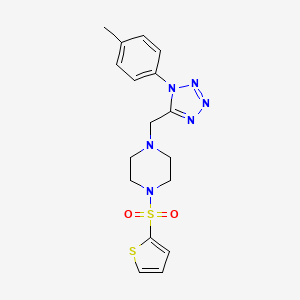![molecular formula C18H20N2O2 B2997722 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide CAS No. 882749-32-8](/img/structure/B2997722.png)
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the linear formula C18H20N2O2 . It has a molecular weight of 296.372 . This compound is listed in the Sigma-Aldrich catalog .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C18H20N2O2 . For a more detailed structural analysis, specialized software or databases that provide 3D molecular structures would be needed.Physical And Chemical Properties Analysis
The compound “this compound” has a predicted density of 1.186±0.06 g/cm3 . More detailed physical and chemical properties might be available in specialized chemical databases or safety data sheets.Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
Researchers have explored the different spatial orientations of amide derivatives, including compounds similar to 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide, to understand their coordination with anions and self-assembly into complex structures. For instance, the study by Kalita and Baruah (2010) highlights how the protonated perchlorate salt of a related stretched amide has a tweezer-like geometry, facilitating the formation of channel-like structures through weak interactions (Kalita & Baruah, 2010). Additionally, the crystal structures of various salts of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide demonstrate diverse geometries depending on the protonation state, providing insights into the structural versatility of such compounds (Kalita, Baruah, & Karmakar, 2009).
Potential Therapeutic Applications
Antimicrobial and Antituberculosis Activity
2-(Quinolin-4-yloxy)acetamides, a class to which this compound is structurally related, have shown significant in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. Modifications of lead compounds in this class yielded highly potent antitubercular agents with minimum inhibitory concentration values as low as 0.05 μM. These compounds exhibited low toxicity to mammalian cells and showed intracellular activity against the bacilli in infected macrophages, suggesting potential as drug alternatives for tuberculosis treatment (Pissinate et al., 2016).
Antimalarial Activity
Research into the synthesis and antimalarial activity of various quinoline derivatives, including compounds structurally related to this compound, has led to the identification of potent antimalarial agents. A study by Werbel et al. (1986) developed a series of compounds that demonstrated high activity against Plasmodium berghei in mice and showed promise for clinical trials in humans, highlighting the potential of quinoline derivatives in developing new antimalarial therapies (Werbel et al., 1986).
Fluorescence and Sensory Applications
A novel ratiometric fluorescent sensor for Zn2+ detection, utilizing a quinoline derivative similar to this compound, demonstrated high selectivity and sensitivity. This sensor, designed with quinoline as a fluorophore and salicylhydrazide as a receptor, shows potential for analytical applications in detecting Zn2+ ions through fluorescence changes, suggesting an intermolecular charge transfer mechanism (Gu et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-8-15(9-11-16)19-18(21)13-20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUUFGQAHSYARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


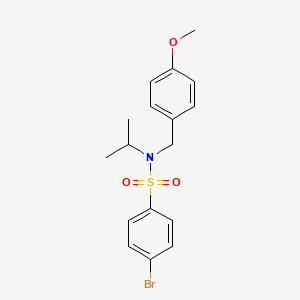
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)
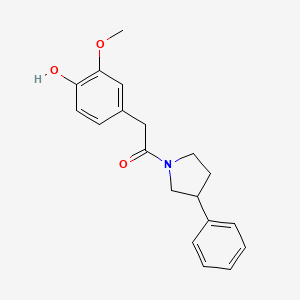
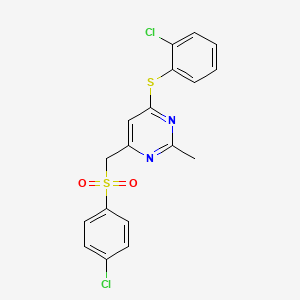
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)
![2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole](/img/structure/B2997646.png)
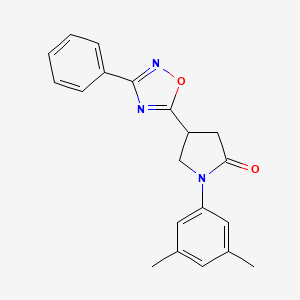
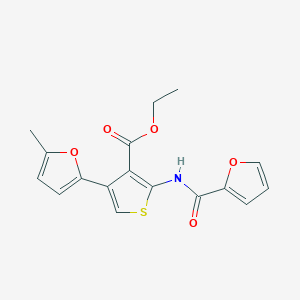
![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)
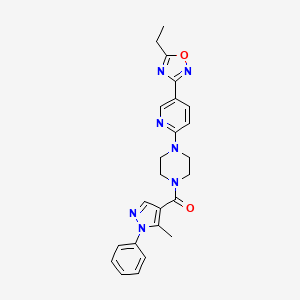
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2997657.png)
![1-(3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2997661.png)
